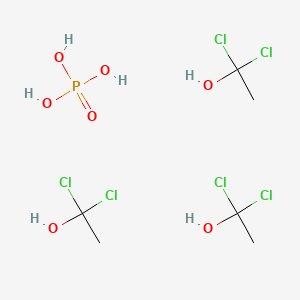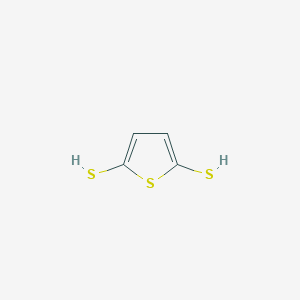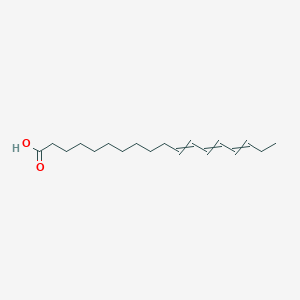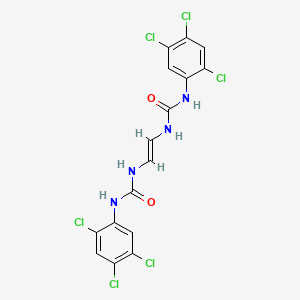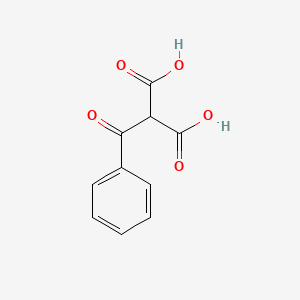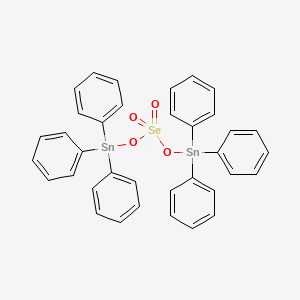
3,3-Dioxo-1,1,1,5,5,5-hexaphenyl-2,4-dioxa-3lambda~6~-selena-1,5-distannapentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dioxo-1,1,1,5,5,5-hexaphenyl-2,4-dioxa-3lambda~6~-selena-1,5-distannapentane: is a complex organometallic compound that features selenium and tin atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dioxo-1,1,1,5,5,5-hexaphenyl-2,4-dioxa-3lambda~6~-selena-1,5-distannapentane typically involves the reaction of hexaphenylcyclotrisiloxane with selenium dioxide and tin chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The temperature and solvent used can vary, but common solvents include toluene or dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and real-time monitoring systems can further improve the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the selenium center, forming selenoxides.
Reduction: Reduction reactions can convert the selenium center to selenides.
Substitution: The phenyl groups attached to the tin atoms can be substituted with other organic groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Grignard reagents or organolithium compounds are often employed for substitution reactions.
Major Products:
Oxidation: Selenoxides and other oxidized selenium species.
Reduction: Selenides and reduced tin species.
Substitution: Various substituted organotin compounds.
Scientific Research Applications
Chemistry: The compound is used as a precursor in the synthesis of other organometallic compounds. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology and Medicine: Research is ongoing to explore the potential biological activities of this compound, including its use as a catalyst in biochemical reactions and its potential therapeutic applications.
Industry: In the industrial sector, the compound is investigated for its use in materials science, particularly in the development of new polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism by which 3,3-Dioxo-1,1,1,5,5,5-hexaphenyl-2,4-dioxa-3lambda~6~-selena-1,5-distannapentane exerts its effects is primarily through its ability to act as a catalyst in various chemical reactions. The selenium and tin centers play crucial roles in facilitating these reactions by providing active sites for substrate binding and transformation. The molecular targets and pathways involved depend on the specific reaction being catalyzed.
Comparison with Similar Compounds
- 3,3-Dioxo-1,1,1,5,5,5-hexaphenyl-2,4-dioxa-1,5-disila-3-chromapentane
- 3-Oxo-1,1,1,5,5,5-hexaphenyl-2,4-dioxa-3lambda~4~-selena-1,5-distannapentane
Comparison: Compared to similar compounds, 3,3-Dioxo-1,1,1,5,5,5-hexaphenyl-2,4-dioxa-3lambda~6~-selena-1,5-distannapentane is unique due to the presence of selenium and its specific oxidation state. This gives it distinct chemical reactivity and potential applications that are not observed in its silicon or chromium analogs. The presence of selenium also imparts different electronic properties, which can be advantageous in certain catalytic and material science applications.
Properties
CAS No. |
24379-29-1 |
|---|---|
Molecular Formula |
C36H30O4SeSn2 |
Molecular Weight |
843.0 g/mol |
IUPAC Name |
bis(triphenylstannyl) selenate |
InChI |
InChI=1S/6C6H5.H2O4Se.2Sn/c6*1-2-4-6-5-3-1;1-5(2,3)4;;/h6*1-5H;(H2,1,2,3,4);;/q;;;;;;;2*+1/p-2 |
InChI Key |
USSRRJXHQVSPOL-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)O[Se](=O)(=O)O[Sn](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


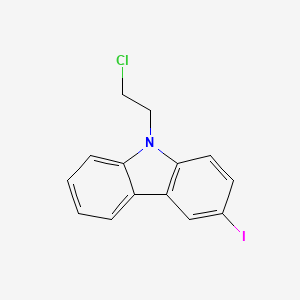
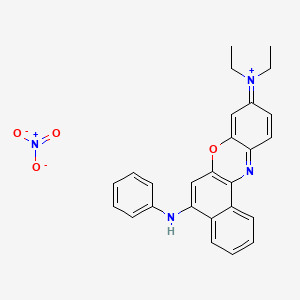


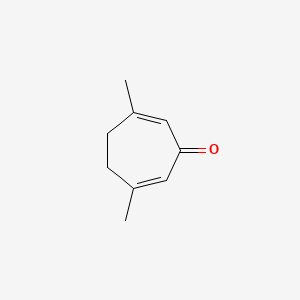
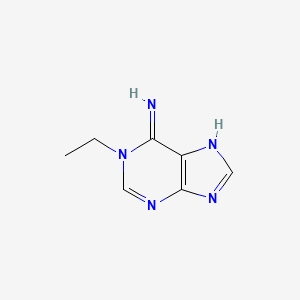
![9-[(3-Chlorophenyl)methylidene]-9H-fluorene](/img/structure/B14701749.png)
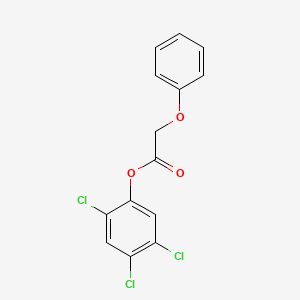
![Bicyclo[4.2.2]deca-2,4,7-triene](/img/structure/B14701753.png)
